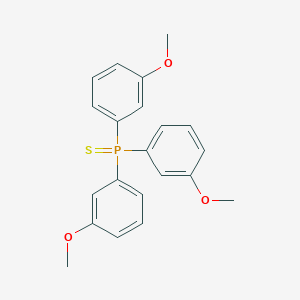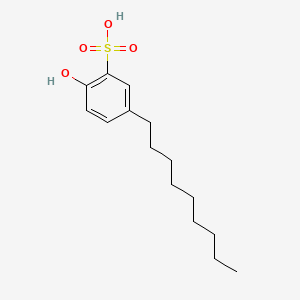![molecular formula C10H18O4S B14645446 Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester CAS No. 56291-33-9](/img/structure/B14645446.png)
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring an ethoxy-oxoethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols.
科学研究应用
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions.
相似化合物的比较
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- Ethyl 2-acetylbutyrate
- Butanoic acid, 2,3-dimethyl-, ethyl ester
- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
56291-33-9 |
|---|---|
分子式 |
C10H18O4S |
分子量 |
234.31 g/mol |
IUPAC 名称 |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-13-9(11)6-8(3)15-7-10(12)14-5-2/h8H,4-7H2,1-3H3 |
InChI 键 |
ZMUUREMCLUNIBM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)SCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


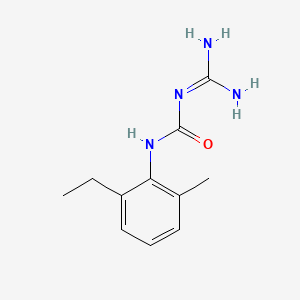

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

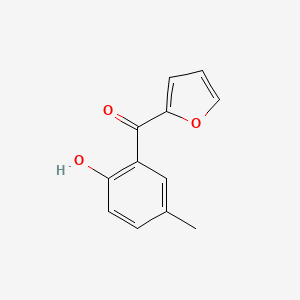
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
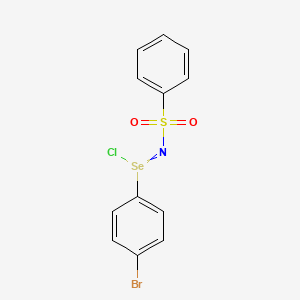
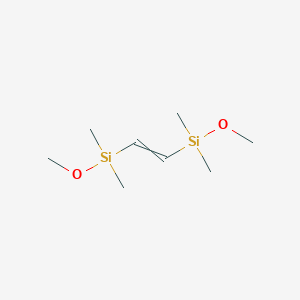

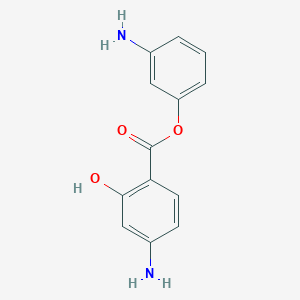
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
